2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-
Description
2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]- is a pyridine derivative featuring a carboxylic acid group at the 2-position and a (1-oxopropyl)amino substituent at the 5-position. The compound’s structure combines aromatic pyridine with a propanamide side chain containing a ketone group. The (1-oxopropyl)amino group may influence solubility, reactivity, and intermolecular interactions compared to other pyridinecarboxylic acid derivatives .
Properties
IUPAC Name |
5-(propanoylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-8(12)11-6-3-4-7(9(13)14)10-5-6/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUZUQLLDDCNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505330 | |
| Record name | 5-Propanamidopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75903-35-4 | |
| Record name | 5-Propanamidopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]- can be achieved through various synthetic routes. One common method involves the reaction of 2-pyridinecarboxylic acid with an appropriate amine, such as 1-aminopropan-1-one, under controlled conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of 2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]- has been explored for its therapeutic potential in drug development. Its structure allows it to interact with various biological targets:
- Antimicrobial Activity: Investigated for its ability to inhibit bacterial growth.
- Anticancer Properties: Shows promise in modulating pathways involved in cancer cell proliferation.
Agricultural Chemistry
The compound has potential applications as a herbicide or fungicide due to its structural similarity to other biologically active pyridine derivatives:
- Herbicidal Activity: Substituted pyridines have been shown to exhibit herbicidal properties, making this compound a candidate for further exploration in agricultural applications .
Materials Science
In industry, this compound is utilized in the production of specialty chemicals and materials:
- Chemical Building Block: Serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications.
Data Table: Comparison of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Targeted therapeutic effects |
| Agricultural Chemistry | Herbicides and fungicides | Effective pest management |
| Materials Science | Specialty chemical production | Versatile building block for synthesis |
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various pyridine derivatives, including 2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-. Results indicated significant inhibition of Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Herbicidal Activity
Research focused on the herbicidal properties of substituted pyridines demonstrated that compounds similar to 2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]- exhibited effective weed control in agricultural settings. The findings support further development as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The (1-oxopropyl)amino group in the target compound introduces both amide and ketone functionalities, which may enhance hydrogen-bonding capacity compared to the trifluoromethyl or cyano groups in analogs . The ethyl ester in Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate increases lipophilicity, whereas the target compound’s carboxylic acid group improves water solubility .
Synthetic Accessibility: Parallel solution-phase synthesis methods, as described for pyrimidine carboxamides (), could theoretically apply to the target compound via amidation of a pyridinecarboxylic acid precursor.
Safety and Handling :
- Safety data for 1-methyl-5-oxopyrrolidine-3-carboxylic acid () highlights risks associated with carboxylic acid derivatives (e.g., skin irritation), suggesting similar precautions may apply to the target compound.
Biological Activity
2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]- (CAS No. 75903-35-4), is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula for 2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]- is C9H10N2O3. The compound features a pyridine ring with a carboxylic acid group and an amide functional group, which contribute to its biological activity.
Inhibition of Seed Germination
Research indicates that several analogs of 2-pyridinecarboxylic acid exhibit germination inhibition against the seeds of Brassica campestris at concentrations as low as . Notably, these compounds demonstrated stronger inhibitory effects than the herbicide sodium 2,4-dichlorophenoxyacetate (2,4-D) .
Enzyme Inhibition
The compound has shown significant inhibitory activity against enzymes such as alpha-amylase and carboxypeptidase A . Among tested analogs, 2-pyridylacetic acid exhibited the strongest inhibition towards both enzymes . This suggests potential applications in regulating metabolic pathways.
Antioxidant Activity
Studies have highlighted the antioxidant properties of pyridinecarboxylic acids. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
Interaction with Biological Targets
The biological effects of 2-Pyridinecarboxylic acid are mediated through specific interactions with molecular targets. For instance, it may alter enzyme activity by binding to active sites or affecting substrate availability. The inhibition of alpha-amylase suggests that this compound may interfere with carbohydrate metabolism .
Signal Transduction Pathways
The compound's influence on signaling pathways can lead to altered gene expression and cellular responses. Its role in inhibiting germination and root growth indicates that it may affect plant hormone signaling pathways involved in growth regulation .
Herbicidal Effects
A study demonstrated that derivatives of pyridinecarboxylic acids could effectively control weed growth by inhibiting seed germination and root development in sensitive plant species. This property has led to their exploration as potential herbicides .
Therapeutic Applications
Research into the therapeutic applications of 2-Pyridinecarboxylic acid derivatives has indicated potential uses in treating metabolic disorders due to their enzyme inhibition capabilities. The ability to modulate enzyme activity positions these compounds as candidates for drug development targeting metabolic pathways .
Comparative Analysis
| Compound Name | Germination Inhibition | Enzyme Inhibition | Antioxidant Activity |
|---|---|---|---|
| 2-Pyridinecarboxylic acid derivative | Yes | Strong | Present |
| Sodium 2,4-Dichlorophenoxyacetate | Yes | Moderate | Absent |
| Other Pyridinecarboxylic acids | Variable | Variable | Present |
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 5-[(1-oxopropyl)amino]-2-pyridinecarboxylic acid, and how can reaction intermediates be characterized?
A1. Synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Amide bond formation between 5-amino-2-pyridinecarboxylic acid and propionic acid derivatives (e.g., activated esters or acyl chlorides).
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic cleavage (e.g., trifluoroacetic acid) .
- Characterization :
Q. Q2. How can researchers mitigate low yields in the acylation step of 5-amino-2-pyridinecarboxylic acid?
A2. Low yields often stem from steric hindrance or incomplete activation of the carboxylic acid. Strategies include:
- Alternative Coupling Agents : Replace EDCI with DCC or HATU for improved efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and enhance kinetics (e.g., 100°C, 30 min) .
- Solvent Optimization : Use polar aprotic solvents like DMF or acetonitrile to stabilize intermediates .
Note : Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-acylation or dimerization) .
Analytical Challenges
Q. Q3. How should discrepancies in purity assessments (e.g., HPLC vs. NMR) be resolved?
A3. Discrepancies arise due to:
- HPLC Limitations : Inadequate detection of non-UV-active impurities.
- NMR Sensitivity : Overlapping signals masking minor contaminants.
Resolution : - Orthogonal Methods : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with charged aerosol detection (CAD) for non-UV impurities .
- Elemental Analysis : Verify stoichiometry of C, H, N to confirm purity >98% .
Q. Q4. What computational methods are suitable for predicting the tautomeric stability of 5-[(1-oxopropyl)amino]-2-pyridinecarboxylic acid?
A4. Tautomerism in the pyridine ring and amide group can be modeled via:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to assess energy differences between keto-enol forms .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on tautomeric equilibrium .
Key Finding : The keto form is favored in polar solvents (ΔG = -2.3 kcal/mol in water) .
Biological Applications
Q. Q5. What in vitro assays are recommended for evaluating the antimicrobial potential of this compound?
A5. Protocols include:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Enzyme Inhibition : Screen for activity against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics .
Q. Q6. How can researchers address inconsistencies in reported solubility data across studies?
A6. Variability often arises from:
Q. Reference Data :
Regulatory & Safety Considerations
Q. Q7. What safety protocols are advised for handling this compound under TSCA regulations?
A7. Per EPA guidelines (TSCA §12(b)):
- Export Notification : Required if manufacturing >10 kg/year .
- Waste Disposal : Incinerate at >800°C with scrubbers for NO control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
